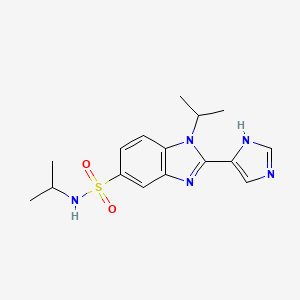

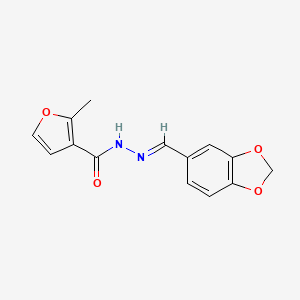

2-(1H-imidazol-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives, including structures similar to 2-(1H-imidazol-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide, are a class of heterocyclic compounds known for their wide range of bioactivities. These compounds have been extensively studied for their potential in various therapeutic areas due to their chemical versatility and biological efficacy (Nguyen Thi Chung, Dung, & Duc, 2023).

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions between 1,2-phenylenediamine and carboxylic acids or their derivatives. Recent advancements have introduced more efficient methods for synthesizing these compounds, including novel green chemistry approaches that reduce environmental impact (Shikha Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring. This fusion contributes to the compound's stability and pharmacological properties. Advanced techniques like NMR and X-ray crystallography have been used to elucidate the precise molecular configurations of these compounds, aiding in the understanding of their biological activities (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Benzimidazole and its derivatives, including sulfonamide variants, participate in various chemical reactions, such as sulfonation, alkylation, and acylation. These reactions are crucial for modifying the chemical structure to enhance biological activity and solubility. Sulfonamides, in particular, have been highlighted for their role in medicinal chemistry due to their involvement in a wide range of biological activities, from antimicrobial to anticancer properties (Carta, Scozzafava, & Supuran, 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and stability, are significantly influenced by their molecular structure. The introduction of sulfonamide groups can improve water solubility and bioavailability, which are critical parameters in drug design and development (Gulcin & Taslimi, 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides are defined by their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are fundamental to the compound's mechanism of action, influencing its therapeutic potential and specificity towards various biological pathways (El-Qaliei et al., 2020).

科学的研究の応用

Antimicrobial Activity

Compounds containing the benzimidazole sulfonamide structure have shown potent antimicrobial properties. For instance, derivatives synthesized with thiophene and imidazole moieties have exhibited high activity against both Gram-positive and Gram-negative bacteria. These compounds have been recognized for their ability to combat bacterial infections efficiently, offering a promising avenue for the development of new antibacterial agents (Hafez et al., 2017). Similarly, benzimidazole-incorporated sulfonamide analogues have been designed to overcome increasing antibiotic resistance, with specific derivatives showing potent activities against Gram-positive bacteria and fungi, indicating their potential as effective antimicrobial agents (Zhang et al., 2017).

Anticancer Activity

The anticancer potential of benzimidazole sulfonamide compounds has been explored through the synthesis of various derivatives, demonstrating significant inhibitory effects on cancer cell lines. Notably, chloro-substituted amido sulfonamido bisimidazole exhibited excellent activity against lung, colon, and prostate cancer cell lines, underscoring the therapeutic promise of these compounds in oncology (Premakumari et al., 2014). Furthermore, novel benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial and antiproliferative activities, with certain compounds displaying potent effects against aggressive human cancer cell lines, thereby highlighting their potential as anticancer agents (Al-blewi et al., 2018).

作用機序

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

2-(1H-imidazol-5-yl)-N,1-di(propan-2-yl)benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-10(2)20-24(22,23)12-5-6-15-13(7-12)19-16(21(15)11(3)4)14-8-17-9-18-14/h5-11,20H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATUZFJGDAIVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CN=CN3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)